

# An In-depth Technical Guide to PSB-06126: A Selective NTPDase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**PSB-06126** is a potent and selective antagonist of ectonucleoside triphosphate diphosphohydrolase 3 (NTPDase3), an enzyme crucial for the regulation of purinergic signaling. By inhibiting the hydrolysis of extracellular nucleoside triphosphates and diphosphates, such as ATP and UDP, **PSB-06126** effectively modulates the activation of various P2 purinergic receptors. This technical guide provides a comprehensive overview of **PSB-06126**, including its chemical properties, suppliers, mechanism of action, and key experimental data and protocols.

## **Chemical Properties and Suppliers**

**PSB-06126**, with the CAS number 1052089-16-3, is chemically known as 1-Amino-4-(1-naphthyl)aminoanthraquinone-2-sulfonic acid sodium salt.[1][2][3] It is a solid compound, typically appearing as a brown to black powder.[4]

Several chemical suppliers offer **PSB-06126** for research purposes. Notable suppliers include:

- MedChemExpress: Offers the compound with detailed information on its biological activity and recommended storage conditions.[4]
- Santa Cruz Biotechnology: Provides **PSB-06126** with a purity of ≥98%.[1][2][3]



• R&D Systems: Supplies the inhibitor with technical data on its solubility and storage.

Table 1: Chemical and Physical Properties of PSB-06126

Property	Value	Reference
CAS Number	1052089-16-3	[1][2][3]
Molecular Formula	C24H15N2NaO5S	[1][2]
Molecular Weight	466.44 g/mol	[1][2]
Appearance	Solid, brown to black	[4]
Purity	≥98%	[1][2][3]
Solubility	Soluble in DMSO	
Storage	Store at room temperature	_

# **Mechanism of Action and Signaling Pathways**

**PSB-06126** exerts its biological effects by selectively inhibiting NTPDase3. This inhibition leads to an accumulation of extracellular ATP and UDP, which subsequently act as agonists for various P2 purinergic receptors, most notably P2X7 and P2Y6.

#### **Inhibition of NTPDase3**

The primary mechanism of **PSB-06126** is the blockade of NTPDase3's enzymatic activity. This prevents the degradation of extracellular ATP and UDP, thereby prolonging their signaling effects.

# Downstream Signaling via P2X7 and P2Y6 Receptors

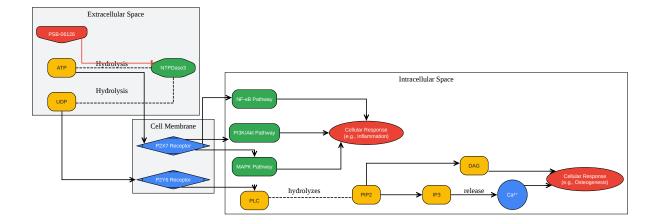
The elevated levels of extracellular ATP and UDP activate P2X7 and P2Y6 receptors, respectively, triggering distinct downstream signaling cascades.

• P2X7 Receptor Activation: The binding of ATP to the P2X7 receptor, an ionotropic receptor, opens a non-selective cation channel. This leads to an influx of Ca<sup>2+</sup> and Na<sup>+</sup> and an efflux of K<sup>+</sup>, depolarizing the cell membrane. Downstream signaling involves the activation of the



PI3K/Akt and MAPK pathways, as well as the NF-kB pathway, which plays a crucial role in inflammation and immune responses.

• P2Y6 Receptor Activation: UDP binding to the G protein-coupled P2Y6 receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular Ca<sup>2+</sup>. The subsequent increase in cytosolic Ca<sup>2+</sup>, along with DAG, activates protein kinase C (PKC) and other downstream effectors.



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PSB-06126 signaling pathway.



# **Quantitative Data**

**PSB-06126** exhibits selectivity for NTPDase3, with varying potency across different species. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of **PSB-06126** and other NTPDase inhibitors.

Table 2: Inhibitory Potency of PSB-06126 and Other NTPDase Inhibitors

Compound	Target	Species	Ki (μM)	IC50 (μM)	Reference
PSB-06126	NTPDase1	Rat	0.33	-	[4]
NTPDase2	Rat	19.1	-	[4]	
NTPDase3	Rat	2.22	-	[4]	
NTPDase3	Human	4.39	7.76	[4]	
PSB-069	NTPDase1, 2, 3	-	16-18	-	
NTPDase-IN-	NTPDase1	-	-	0.21	
NTPDase2	-	-	1.07		_
NTPDase3	-	-	0.38		
NTPDase8	-	-	0.05		
PSB-16131	NTPDase2	Human	-	0.539	

# Experimental Protocols Kinetic Analysis of Extracellular ATP and UDP Catabolism

This protocol is designed to evaluate the effect of **PSB-06126** on the rate of ATP and UDP hydrolysis by cultured cells.

Materials:

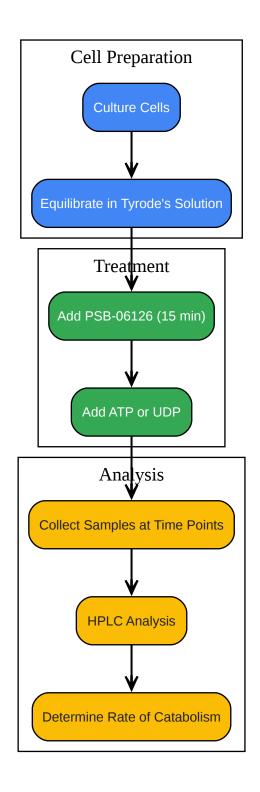


- Cultured cells (e.g., bone marrow-derived mesenchymal stromal cells)
- Tyrode's solution (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 0.4 mM NaH<sub>2</sub>PO<sub>4</sub>, 11.9 mM NaHCO<sub>3</sub>, and 11.2 mM glucose, pH 7.4)
- **PSB-06126** solution (e.g., 3 μM in Tyrode's solution)
- ATP or UDP stock solution (e.g., 100 μM in Tyrode's solution)
- High-Performance Liquid Chromatography (HPLC) system

#### Procedure:

- Culture cells to the desired confluency in appropriate multi-well plates.
- Equilibrate the cells for 30 minutes in gassed (95% O<sub>2</sub> and 5% CO<sub>2</sub>) Tyrode's solution at 37°C.
- For inhibitor-treated wells, add **PSB-06126** to the incubation solution and incubate for 15 minutes prior to the addition of the substrate.
- Initiate the reaction by adding ATP or UDP to the wells to a final concentration of 100 μM.
- Collect aliquots (e.g., 75 μL) from each well at various time points (e.g., 0, 5, 10, 15, 30 minutes).
- Analyze the collected samples by HPLC to determine the concentrations of the remaining substrate (ATP or UDP) and the formed products (ADP, AMP, UMP).
- Plot the concentration of the substrate versus time to determine the rate of catabolism.





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Workflow for kinetic analysis.



# Luciferin-Luciferase Bioluminescence Assay for Extracellular ATP

This assay quantifies the amount of extracellular ATP released by cells in response to treatment with **PSB-06126**.

#### Materials:

- · Cultured cells
- PSB-06126 solution
- Luciferin-luciferase assay kit
- Luminometer

#### Procedure:

- · Culture cells in a multi-well plate.
- Treat the cells with PSB-06126 at the desired concentration and for the desired time.
- Collect the cell culture supernatant.
- Add the luciferin-luciferase reagent to the supernatant according to the manufacturer's instructions.
- Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
- Generate a standard curve using known concentrations of ATP to quantify the amount of ATP in the samples.

### Conclusion

**PSB-06126** is a valuable pharmacological tool for studying the role of NTPDase3 and purinergic signaling in various physiological and pathological processes. Its selectivity for NTPDase3 allows for targeted investigations into the downstream effects of increased



extracellular ATP and UDP. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing **PSB-06126** in their studies.

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#### References

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